

Spectroscopic Profile of 4-bromo-N,N-dimethylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-bromo-N,N-dimethylbenzamide**

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Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. **4-bromo-N,N-dimethylbenzamide**, a halogenated aromatic amide, serves as a crucial building block in the synthesis of various biologically active compounds. Its synthetic utility necessitates a comprehensive understanding of its structural features, which can be unequivocally elucidated through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-bromo-N,N-dimethylbenzamide**, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the collective data are emphasized to ensure scientific integrity.

Molecular Structure and Properties

4-bromo-N,N-dimethylbenzamide possesses a molecular formula of $C_9H_{10}BrNO$ and a molecular weight of approximately 228.09 g/mol .^[1] Its structure features a p-substituted benzene ring, an amide functional group, and two N-methyl groups. The strategic placement of the bromine atom and the dimethylamino group significantly influences the electronic environment of the molecule, which is reflected in its spectral data.

Caption: Molecular structure of **4-bromo-N,N-dimethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-bromo-N,N-dimethylbenzamide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-bromo-N,N-dimethylbenzamide** is characterized by signals in the aromatic and aliphatic regions, providing a clear fingerprint of the proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------------|
| 7.63 | Doublet (d) | 2H | Ar-H |
| 7.36 | Doublet (d) | 2H | Ar-H |
| 2.93 | Doublet (d) | 6H | $\text{N}(\text{CH}_3)_2$ |

Table 1: ^1H NMR Spectral Data for **4-bromo-N,N-dimethylbenzamide**.

Interpretation:

The aromatic region displays two doublets, a characteristic pattern for a 1,4-disubstituted benzene ring. The downfield doublet at 7.63 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at 7.36 ppm is assigned to the two aromatic protons ortho to the bromine atom.^[2] The observed coupling constant of approximately 8.3 Hz is typical for ortho-coupling in a benzene ring.

In the aliphatic region, a single signal at 2.93 ppm integrates to six protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom. The observation of a single resonance for these six protons indicates free rotation around the C-N bond at room temperature on the NMR timescale. The apparent doublet multiplicity with a large coupling constant ($J = 33.0$ Hz) reported in one source is atypical for N-methyl groups and may be an artifact or a result of restricted rotation at a lower temperature, however, other sources describe this as a singlet which is more commonly expected.^[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| 169.06 | C=O |
| 135.61 | Ar-C |
| 131.26 | Ar-CH |
| 129.15 | Ar-CH |
| 122.66 | Ar-C-Br |
| ~39.5 (estimated) | N(CH ₃) ₂ |

Table 2: ¹³C NMR Spectral Data for **4-bromo-N,N-dimethylbenzamide**.

Interpretation:

The carbonyl carbon of the amide group is observed as the most downfield signal at 169.06 ppm, which is a characteristic chemical shift for this functional group.[\[2\]](#) The aromatic region shows four distinct signals. The signal at 122.66 ppm is assigned to the carbon atom bearing the bromine atom (C-Br). The quaternary carbon attached to the amide group appears at 135.61 ppm. The two signals at 131.26 and 129.15 ppm correspond to the two pairs of equivalent aromatic CH carbons.[\[2\]](#) The signal for the N-methyl carbons is expected to appear in the range of 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | Amide C=O stretch (Amide I band) |
| ~1590, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1400 | Medium | C-N stretch |
| ~1070 | Strong | C-Br stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 3: Predicted IR Absorption Bands for **4-bromo-N,N-dimethylbenzamide**.

Interpretation:

The IR spectrum of **4-bromo-N,N-dimethylbenzamide** is dominated by a strong absorption band around 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide functional group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The presence of the p-disubstituted benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 830 cm⁻¹. The C-N stretching vibration of the amide is typically found around 1400 cm⁻¹. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, expected around 1070 cm⁻¹.

Mass Spectrometry (MS)

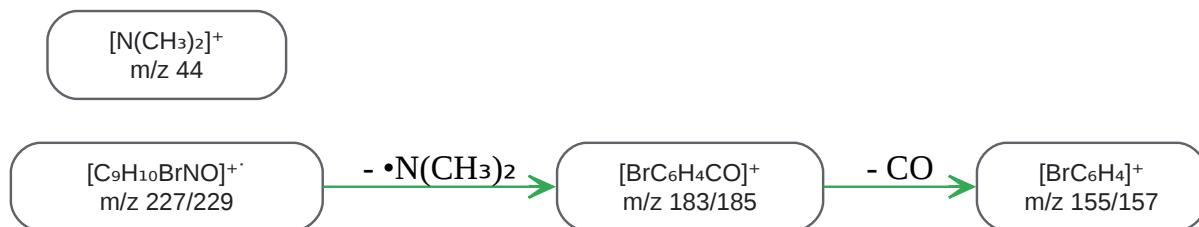
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Relative Intensity | Assignment |
|---------|--------------------|--------------------------|
| 227/229 | High | $[M]^+$ (Molecular ion) |
| 183/185 | High | $[M - N(CH_3)_2]^+$ |
| 155/157 | Medium | $[M - N(CH_3)_2 - CO]^+$ |
| 72 | Medium | $[C_4H_{10}N]^+$ |

Table 4: Expected Mass Spectrometry Fragmentation for **4-bromo-N,N-dimethylbenzamide**.

Interpretation:

The mass spectrum of **4-bromo-N,N-dimethylbenzamide** will show a characteristic isotopic pattern for the molecular ion peak ($[M]^+$) at m/z 227 and 229, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (^{79}Br and ^{81}Br isotopes). A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the dimethylamino radical ($\cdot N(CH_3)_2$) to form the 4-bromobenzoyl cation at m/z 183 and 185.^[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-bromophenyl cation at m/z 155 and 157. Another possible fragment is the dimethylaminium cation at m/z 72.



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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of solid organic compounds involves dissolving 5-25 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube.^[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. The use of an internal standard, such as tetramethylsilane (TMS), is common for referencing the chemical shifts. For solid-state NMR, the finely ground sample is packed into a rotor and spun at the magic angle.^{[4][5]}

FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common technique.^[6] A few milligrams of the finely ground sample are mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[7] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation, where the solid is directly placed on the ATR crystal.^[8]

GC-MS

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate. An aliquot of the solution is then injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column before entering the mass spectrometer.^[9] The mass spectrometer is typically operated in electron ionization (EI) mode.^[10]

Safety and Handling

4-bromo-N,N-dimethylbenzamide is harmful if swallowed and causes skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1] Therefore, it should be handled in a well-ventilated area, preferably in a chemical fume hood.^[6] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.^[6] In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry place.^[11]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a self-validating and unambiguous structural confirmation of **4-bromo-N,N-dimethylbenzamide**. The characteristic signals in each spectrum correspond to specific structural motifs within the molecule, and their interpretation, grounded in established principles of spectroscopy, offers a high degree of confidence in the assigned structure. This comprehensive guide serves as a valuable resource for scientists, enabling the reliable identification and utilization of this important chemical intermediate in their research and development endeavors.

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